N-[5-(2-pyridylmethyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]methanesulfonamide
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Overview
Description
N-[5-(2-pyridylmethyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]methanesulfonamide is a complex organic compound with a unique structure that includes a pyridylmethyl group, a tetrahydro-1,3,5-triazine ring, and a methanesulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(2-pyridylmethyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]methanesulfonamide typically involves multiple steps. One common approach is the reaction of 2-pyridylmethylamine with formaldehyde and ammonia to form the tetrahydro-1,3,5-triazine ring. This intermediate is then reacted with methanesulfonyl chloride to introduce the methanesulfonamide group .
Industrial Production Methods
Industrial production methods for this compound often utilize continuous flow systems to enhance efficiency and yield. For instance, the use of a stainless steel column packed with a suitable catalyst, such as Raney nickel, can facilitate the reaction under controlled temperature and pressure conditions .
Chemical Reactions Analysis
Types of Reactions
N-[5-(2-pyridylmethyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]methanesulfonamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the pyridylmethyl group, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted pyridylmethyl derivatives.
Scientific Research Applications
N-[5-(2-pyridylmethyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]methanesulfonamide has several applications in scientific research:
Mechanism of Action
The mechanism of action of N-[5-(2-pyridylmethyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]methanesulfonamide involves its interaction with specific molecular targets. For instance, as a phosphodiesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of cyclic nucleotides and thereby modulating cellular signaling pathways . This interaction can lead to various biological effects, including anti-inflammatory and anti-cancer activities .
Comparison with Similar Compounds
Similar Compounds
N-(2-pyridylmethyl)piperidin-4-amine: Shares the pyridylmethyl group but differs in the core structure.
N-(2-pyridylmethyl)iminodiacetate: Contains a similar pyridylmethyl group but has different functional groups and applications.
Uniqueness
N-[5-(2-pyridylmethyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]methanesulfonamide is unique due to its combination of a tetrahydro-1,3,5-triazine ring and a methanesulfonamide group, which imparts distinct chemical and biological properties. This structural uniqueness allows it to interact with specific molecular targets and exhibit a range of biological activities that are not observed in similar compounds .
Properties
Molecular Formula |
C10H15N5O2S |
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Molecular Weight |
269.33 g/mol |
IUPAC Name |
N-[3-(pyridin-2-ylmethyl)-2,4-dihydro-1H-1,3,5-triazin-6-yl]methanesulfonamide |
InChI |
InChI=1S/C10H15N5O2S/c1-18(16,17)14-10-12-7-15(8-13-10)6-9-4-2-3-5-11-9/h2-5H,6-8H2,1H3,(H2,12,13,14) |
InChI Key |
ZILLXTCQDAHKHZ-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)NC1=NCN(CN1)CC2=CC=CC=N2 |
Origin of Product |
United States |
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